

Application Note: Amino Acid Analysis Using o-Phthaldialdehyde (OPA) and Triphenylmethanethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylmethanethiol*

Cat. No.: *B167021*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is fundamental in various scientific fields, including biomedical research, drug development, and nutritional science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis. However, most amino acids lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection. Pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol is a widely adopted method due to its speed, simplicity, and high sensitivity.[1][2] This reaction yields highly fluorescent isoindole derivatives that can be readily quantified by fluorescence or UV detectors.[1]

This application note provides a detailed protocol for the analysis of primary amino acids using OPA and a thiol. While alkyl thiols like 3-mercaptopropionic acid (3-MPA) are commonly used due to the stability of the resulting derivatives, this note also discusses the use of **Triphenylmethanethiol** as an alternative, based on available research.[1][3][4] It is important to note that OPA does not react with secondary amino acids such as proline and hydroxyproline. For a comprehensive analysis of all amino acids, a secondary derivatization agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed.[5]

Principle of OPA Derivatization

The derivatization reaction involves the condensation of OPA with the primary amino group of an amino acid and a thiol in an alkaline environment. This reaction rapidly forms a stable and highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. The choice of thiol can influence the stability and chromatographic properties of the derivatives.

Experimental Protocols

Protocol 1: Amino Acid Analysis using OPA and 3-Mercaptopropionic Acid (3-MPA)

This protocol details the well-established method using 3-MPA, which yields stable derivatives suitable for quantitative analysis.

1. Reagent Preparation

- **Borate Buffer (0.4 M, pH 10.2):** Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
- **OPA/3-MPA Reagent:** Dissolve 10 mg of o-phthaldialdehyde in 1 mL of methanol. To this solution, add 10 μ L of 3-mercaptopropionic acid and 8.99 mL of 0.4 M borate buffer (pH 10.2). This reagent is light-sensitive and should be prepared fresh daily.
- **Amino Acid Standards:** Prepare a stock solution of an amino acid standard mixture at a concentration of 1 mM in 0.1 M HCl. Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 μ M) by diluting the stock solution with the sample diluent (e.g., 0.1 M HCl).
- **Mobile Phase A:** 30 mmol/L potassium dihydrogen phosphate buffer with 0.4% tetrahydrofuran, adjusted to pH 7.0 with 4 mol/L KOH.[3]
- **Mobile Phase B:** 50% HPLC grade acetonitrile in HPLC grade water.[3] All mobile phases should be filtered through a 0.2- μ m filter and degassed.

2. Sample Preparation

- **For Protein Hydrolysates:** Perform acid hydrolysis of the protein sample (e.g., 6 M HCl at 110°C for 24 hours). Neutralize the hydrolysate and dilute it with the sample diluent.

- For Free Amino Acids: Dilute the sample (e.g., plasma, urine) directly with the sample diluent. Deproteinize samples if necessary using a suitable method like ultrafiltration.

3. Automated Pre-Column Derivatization

The following steps can be programmed into an HPLC autosampler for reproducible derivatization:

- Aspirate 5 μ L of Borate Buffer to prime the needle and sample loop.
- Aspirate 1 μ L of the sample or standard solution.
- Aspirate 1 μ L of the OPA/3-MPA Reagent.
- Allow a reaction time of 1-2 minutes in the sample loop before injection.

4. HPLC Conditions

- Column: Waters XTerra RP18 column (100mm x 4.6mm i.d., 5 μ m particle size) with a suitable guard column.[\[3\]](#)
- Column Temperature: Room temperature (e.g., 22°C).[\[3\]](#)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
- Gradient Elution: A typical gradient program is as follows:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	100	0
20	100	0
60	33	67
65	0	100

- Total Run Time: Approximately 35 minutes, followed by a 10-minute column equilibration with 100% Mobile Phase A before the next injection.[3]

Protocol 2: Considerations for the Use of Triphenylmethanethiol

Research has shown that **Triphenylmethanethiol**, a solid and less odorous arylthiol, reacts with OPA and primary amino acids to form a fluorescent adduct.[1][3] This presents a potential alternative to the more commonly used volatile alkyl thiols.

1. Reagent Preparation

- OPA/**Triphenylmethanethiol** Reagent: Specific concentrations for a working reagent are still under investigation. Initial studies used concentrations of o-phthaldialdehyde at 7.46×10^{-5} M and **triphenylmethanethiol** at 3.62×10^{-5} M in methanol.[3]

2. Derivatization and Stability

- The reaction forms a fluorescent adduct with primary amino acids like glycine and taurine.[3]
- The resulting isoindole derivative is reported to be relatively stable, with its fluorescence decreasing by about 10% over the first two hours after preparation.[3]
- The fluorescence intensity is linear with glycine concentration up to approximately 1.5×10^{-4} M.[3]

3. HPLC Analysis

- As of the latest available research, detailed HPLC protocols for the separation and quantification of a broad range of amino acid derivatives using OPA and **Triphenylmethanethiol** have not been fully developed. The original research indicated that liquid chromatographic studies were underway.[3]
- The reported excitation and emission maxima for the **triphenylmethanethiol** adduct are 235 nm and 466 nm, respectively.[3]

Note for Researchers: The use of **Triphenylmethanethiol** for amino acid analysis is a promising area for further research and method development. The potential advantages of using a solid, non-volatile thiol are significant for laboratory safety and convenience.

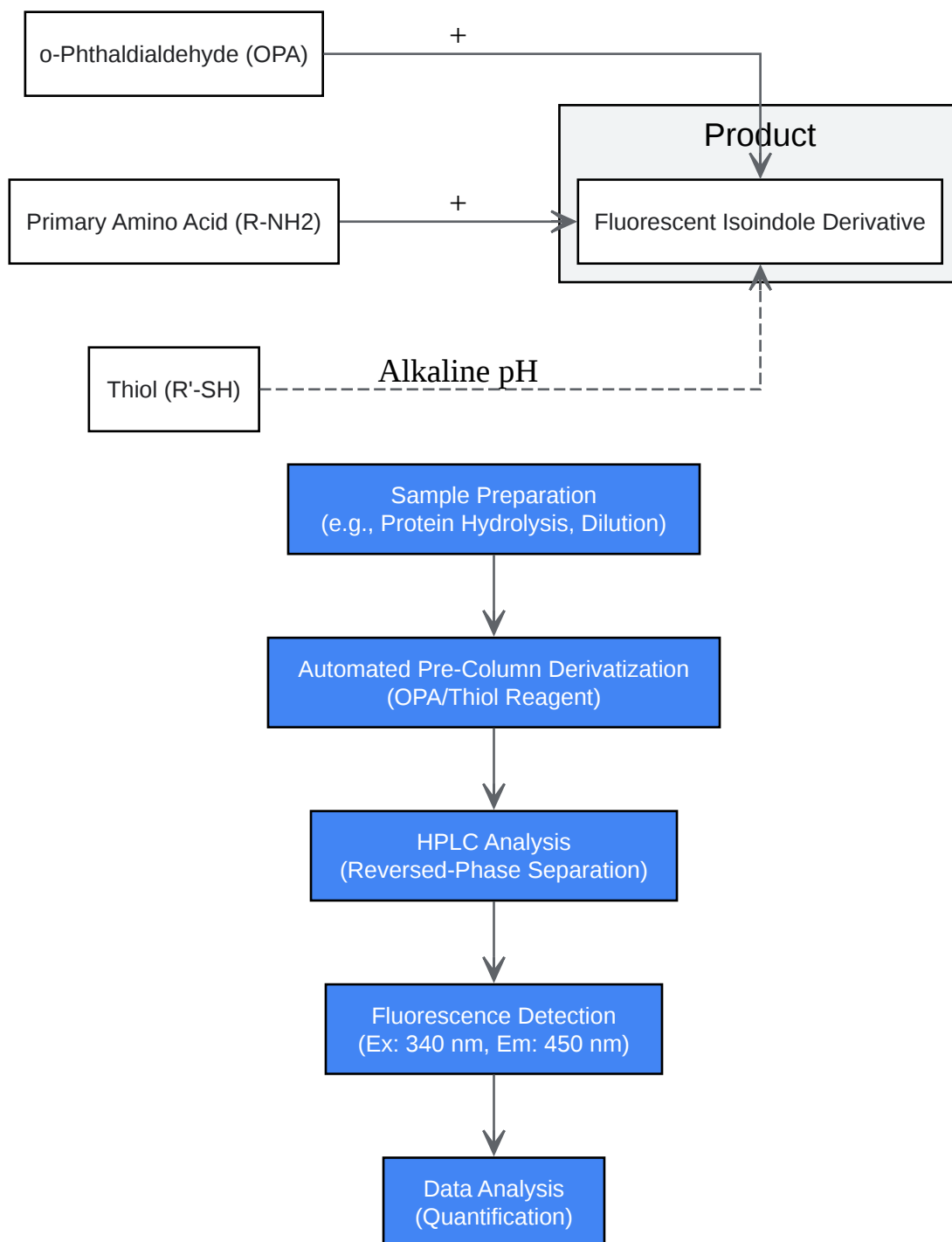
Data Presentation

The following table summarizes typical quantitative data obtained from the OPA/3-MPA method.

Parameter	Value	Reference
Linearity Range	5 to 1000 $\mu\text{mol/L}$	[3]
Recovery	91 to 108%	[3]
Intra-assay CV	1–7%	[3]
Inter-assay CV	2–12%	[3]
Minimum Detection (Histidine, Lysine)	40 pmol/mL	
Minimum Detection (Ornithine)	70 pmol/mL	

Visualizations

Chemical Reaction



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